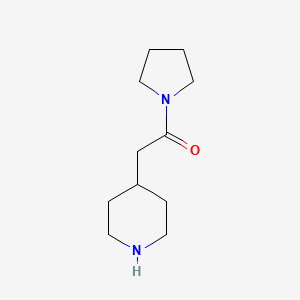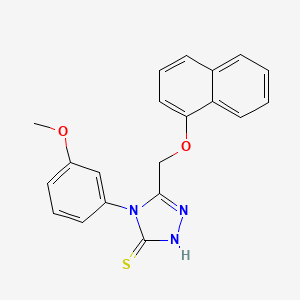
4-(3-Methoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Méthoxyphényl)-5-((naphtalen-1-yloxy)méthyl)-4H-1,2,4-triazole-3-thiol est un composé organique complexe appartenant à la classe des dérivés du triazole. Ce composé se caractérise par la présence d'un cycle triazole, d'un groupe méthoxyphényl et d'un groupe naphtalen-1-yloxy.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-(3-Méthoxyphényl)-5-((naphtalen-1-yloxy)méthyl)-4H-1,2,4-triazole-3-thiol implique généralement plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Formation du cycle triazole : Cela peut être réalisé par cyclisation de précurseurs appropriés en conditions acides ou basiques.
Introduction du groupe méthoxyphényl : Cette étape implique souvent des réactions de substitution électrophile aromatique.
Attachement du groupe naphtalen-1-yloxy : Cela peut être fait par des réactions de substitution nucléophile, où un groupe partant approprié est remplacé par la partie naphtalen-1-yloxy.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse décrites ci-dessus afin d'assurer un rendement et une pureté élevés. Cela pourrait inclure l'utilisation de catalyseurs, des conditions de réaction contrôlées (température, pression, pH) et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau de l'atome de soufre dans le cycle triazole.
Réduction : Des réactions de réduction peuvent se produire à différents endroits, y compris les cycles aromatiques et le cycle triazole.
Substitution : Les réactions de substitution nucléophile et électrophile sont toutes deux possibles, en particulier au niveau des cycles aromatiques.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène, le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium, l'hydrure de lithium et d'aluminium et l'hydrogénation catalytique peuvent être utilisés.
Substitution : Des réactifs comme les halogènes, les halogénures d'alkyle et les chlorures de sulfonyle sont souvent utilisés dans des conditions telles que le reflux ou en présence d'un catalyseur.
Principaux produits
Oxydation : Les produits peuvent inclure des sulfoxydes ou des sulfones.
Réduction : Formes réduites des cycles aromatiques ou du cycle triazole.
Substitution : Divers dérivés substitués en fonction des réactifs utilisés.
Applications De Recherche Scientifique
Le 4-(3-Méthoxyphényl)-5-((naphtalen-1-yloxy)méthyl)-4H-1,2,4-triazole-3-thiol a plusieurs applications en recherche scientifique :
Chimie médicinale : Il est étudié pour son potentiel en tant qu'agent antimicrobien, antifongique et anticancéreux.
Science des matériaux : Le composé peut être utilisé dans le développement de nouveaux matériaux aux propriétés électroniques ou optiques spécifiques.
Synthèse organique : Il sert d'intermédiaire dans la synthèse de molécules plus complexes.
5. Mécanisme d'action
Le mécanisme d'action du 4-(3-Méthoxyphényl)-5-((naphtalen-1-yloxy)méthyl)-4H-1,2,4-triazole-3-thiol implique son interaction avec des cibles moléculaires spécifiques. Par exemple, dans des applications médicinales, il peut inhiber des enzymes ou interagir avec l'ADN pour exercer ses effets. Les voies exactes peuvent varier en fonction de l'application spécifique et du système biologique impliqué.
Mécanisme D'action
The mechanism of action of 4-(3-Methoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or interact with DNA to exert its effects. The exact pathways can vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(3-Méthoxyphényl)-5-((naphtalen-1-yloxy)méthyl)-4H-1,2,4-triazole-3-thiol
- 4-(3-Méthoxyphényl)-5-((naphtalen-1-yloxy)méthyl)-4H-1,2,4-triazole-3-sulfone
- 4-(3-Méthoxyphényl)-5-((naphtalen-1-yloxy)méthyl)-4H-1,2,4-triazole-3-oxyde
Unicité
L'unicité du 4-(3-Méthoxyphényl)-5-((naphtalen-1-yloxy)méthyl)-4H-1,2,4-triazole-3-thiol réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour la recherche et les applications ciblées.
Propriétés
Formule moléculaire |
C20H17N3O2S |
|---|---|
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
4-(3-methoxyphenyl)-3-(naphthalen-1-yloxymethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H17N3O2S/c1-24-16-9-5-8-15(12-16)23-19(21-22-20(23)26)13-25-18-11-4-7-14-6-2-3-10-17(14)18/h2-12H,13H2,1H3,(H,22,26) |
Clé InChI |
DYGIFWVRKPKARU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)N2C(=NNC2=S)COC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


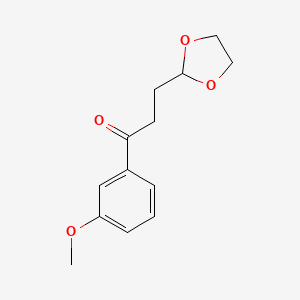


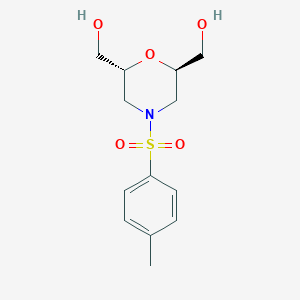
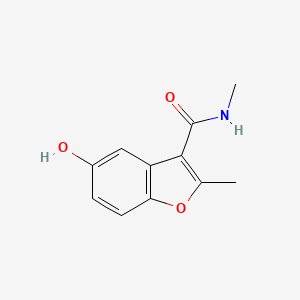
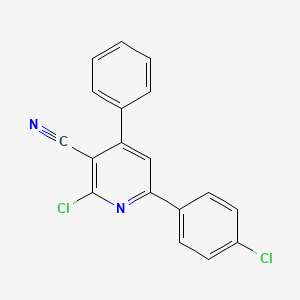

![2-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11766694.png)
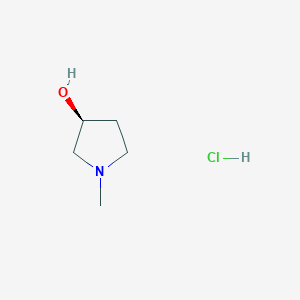
![5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B11766712.png)

